molecular formula C8H8FNO B1340902 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 898832-40-1

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B1340902
M. Wt: 153.15 g/mol
InChI Key: TUSAJTKBOABBTR-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound that belongs to the class of benzo[b][1,4]oxazine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss the synthesis and properties of related benzo[1,4]oxazine derivatives, which can offer insights into the behavior and characteristics of the 8-fluoro derivative.

Synthesis Analysis

The first paper describes a novel synthesis method for benzo[1,3]oxazine derivatives, which is closely related to the 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine structure . The method involves remote functionalization of alcohols using the SelectfluorTM reagent F–TEDA–BF4 and an organonitrile. Although the paper focuses on benzo[1,3]oxazine derivatives, the synthetic approach may be adaptable for the synthesis of the 8-fluoro benzo[b][1,4]oxazine derivative by altering the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallographic data presented in the first paper provides valuable information on the molecular structure of the oxazinium tetrafluoroborate derived from (-)-menthol and acetonitrile . This data can be used to infer the molecular geometry and electronic structure of similar compounds, including 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine. The presence of fluorine atoms in the structure is likely to influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

The second paper does not directly discuss 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine but provides a synthesis route for various benzo[1,4]oxazin-3-one-based compounds . These synthetic routes and the chemical reactions involved could potentially be modified to incorporate a fluorine atom at the appropriate position to yield the 8-fluoro derivative. The paper also introduces a chemical library based on one of the synthesized compounds, which suggests that a similar approach could be taken to explore the reactivity and potential applications of the 8-fluoro derivative.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, the properties of closely related compounds are described. The introduction of a fluorine atom typically affects the compound's lipophilicity, stability, and potential for hydrogen bonding. These properties are crucial for the development of pharmaceutical agents and can also influence the material's behavior in various chemical environments.

Scientific Research Applications

Herbicidal Activity

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have been extensively studied for their herbicidal properties. Huang et al. (2005) synthesized various derivatives, including flumioxazin, which inhibits protoporphyrinogen oxidase (protox) and shows high efficacy in controlling certain weeds like velvetleaf and crabgrass. This compound is also noted for its safety to crops like cotton and maize when applied pre-emergently (Huang et al., 2005). Similarly, derivatives like N-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide have been prepared for their herbicidal potential, displaying control efficacy against Amaranthus spinosus (Huang Ming-zhi & Min Zhong-cheng, 2006).

Antimicrobial Applications

The antimicrobial properties of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have also been explored. Fang et al. (2011) found that certain derivatives exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with fluorine atoms playing a crucial role in enhancing these properties (Fang et al., 2011). Additionally, Bollu et al. (2017) synthesized triazole-functionalized derivatives that showed significant antimicrobial activities, further validated by molecular docking studies (Bollu et al., 2017).

Synthesis Methods and Applications

Innovative synthesis methods for 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have been developed, contributing to various applications. A study by 詹淑婷 (2012) introduced a new synthesis method starting from 2-aminophenol, leading to the creation of several derivatives (詹淑婷, 2012). Another approach by Kushwaha et al. (2020) presented a green, catalyst-free, one-pot synthesis method for constructing substitutedderivatives, offering a broad scope for creating various functionally substituted benzoxazine scaffolds (Kushwaha et al., 2020).

Antiproliferative Activity

The antiproliferative activities of 8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have also been investigated. Pawar et al. (2017) synthesized sulfonamide derivatives and evaluated their in vitro antiproliferative activity against various cancer cell lines, finding that some compounds showed promising activity (Pawar et al., 2017).

Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

Ohno et al. (2006) developed 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives, which act as dual-acting agents to block the thromboxane A2 receptor and activate the prostacyclin receptor. These compounds present a novel approach for treatment in anti-thrombotic and cardiovascular fields (Ohno et al., 2006).

5-HT6 Receptor Antagonists

A study by Zhao et al. (2007) explored the potential of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists. This research revealed subnanomolar affinities for the 5-HT6 receptor and good brain penetration in rats, showing promise for the development of treatments targeting neurological disorders (Zhao et al., 2007).

Safety And Hazards

The safety information for “8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine” includes several hazard statements: H302, H315, H319, H332, H335. Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSAJTKBOABBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585698
Record name 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

898832-40-1
Record name 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Barlaam, S Cosulich, S Degorce, M Fitzek… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the discovery and optimisation of a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides, leading to compound 16 as a potent …
JRM Bastidas - 2021 - search.proquest.com
Direct functionalization of C‒H bonds reduces the number of synthetic steps for a target molecule enhancing efficiency and avoiding undesired waste material. Iridium catalyzed C–H …

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